molecular formula C23H44O4 B1626883 Diethyl dioctylmalonate CAS No. 24251-93-2

Diethyl dioctylmalonate

Cat. No.: B1626883
CAS No.: 24251-93-2
M. Wt: 384.6 g/mol
InChI Key: GUYMNPYVUJHUIV-UHFFFAOYSA-N
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Description

Diethyl dioctylmalonate is an organic compound that belongs to the class of malonates, which are esters of malonic acid. This compound is characterized by the presence of two ethyl groups and two octyl groups attached to the malonate core. It is a colorless liquid with a mild odor and is used in various chemical syntheses and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

Diethyl dioctylmalonate can be synthesized through the esterification of malonic acid with ethanol and octanol in the presence of an acid catalyst. The reaction typically involves heating malonic acid with ethanol and octanol in the presence of a strong acid such as sulfuric acid or hydrochloric acid. The reaction proceeds as follows:

Malonic Acid+2Ethanol+2OctanolDiethyl Dioctylmalonate+2Water\text{Malonic Acid} + 2 \text{Ethanol} + 2 \text{Octanol} \rightarrow \text{this compound} + 2 \text{Water} Malonic Acid+2Ethanol+2Octanol→Diethyl Dioctylmalonate+2Water

Industrial Production Methods

In industrial settings, the production of this compound involves the use of continuous flow reactors to ensure efficient mixing and reaction of the starting materials. The process is optimized to achieve high yields and purity of the final product. The use of catalysts and controlled reaction conditions helps in minimizing side reactions and improving the overall efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

Diethyl dioctylmalonate undergoes various chemical reactions, including:

    Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed to produce malonic acid and the corresponding alcohols (ethanol and octanol).

    Alkylation: The compound can undergo alkylation reactions where the hydrogen atoms on the methylene group are replaced by alkyl groups.

    Condensation: this compound can participate in condensation reactions with aldehydes or ketones to form β-keto esters.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions with water.

    Alkylation: Alkyl halides in the presence of a base such as sodium ethoxide.

    Condensation: Aldehydes or ketones in the presence of a base such as sodium ethoxide or sodium hydroxide.

Major Products Formed

    Hydrolysis: Malonic acid, ethanol, and octanol.

    Alkylation: Alkyl-substituted malonates.

    Condensation: β-keto esters.

Scientific Research Applications

Diethyl dioctylmalonate has several applications in scientific research, including:

    Chemistry: Used as a building block in organic synthesis for the preparation of various compounds, including pharmaceuticals and agrochemicals.

    Biology: Employed in the synthesis of biologically active molecules and as a reagent in biochemical assays.

    Medicine: Investigated for its potential use in drug development and as an intermediate in the synthesis of active pharmaceutical ingredients.

    Industry: Utilized in the production of polymers, resins, and coatings due to its reactivity and versatility.

Mechanism of Action

The mechanism of action of diethyl dioctylmalonate involves its ability to undergo nucleophilic substitution and condensation reactions. The compound’s reactivity is primarily due to the presence of the methylene group flanked by two carbonyl groups, which makes the hydrogen atoms on the methylene group highly acidic. This allows the compound to form enolate ions that can participate in various nucleophilic reactions.

Comparison with Similar Compounds

Similar Compounds

    Diethyl malonate: A simpler ester of malonic acid with two ethyl groups.

    Dimethyl malonate: An ester of malonic acid with two methyl groups.

    Diethyl dibutylmalonate: An ester of malonic acid with two ethyl groups and two butyl groups.

Uniqueness

Diethyl dioctylmalonate is unique due to the presence of long-chain octyl groups, which impart different physical and chemical properties compared to other malonates

Properties

IUPAC Name

diethyl 2,2-dioctylpropanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H44O4/c1-5-9-11-13-15-17-19-23(21(24)26-7-3,22(25)27-8-4)20-18-16-14-12-10-6-2/h5-20H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUYMNPYVUJHUIV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC(CCCCCCCC)(C(=O)OCC)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H44O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20514891
Record name Diethyl dioctylpropanedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20514891
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

384.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24251-93-2
Record name Diethyl dioctylpropanedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20514891
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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